2-Butanethiol, 4-ethoxy-2-methyl- 2-Butanethiol, 4-ethoxy-2-methyl-
Brand Name: Vulcanchem
CAS No.: 841262-46-2
VCID: VC19011809
InChI: InChI=1S/C7H16OS/c1-4-8-6-5-7(2,3)9/h9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C7H16OS
Molecular Weight: 148.27 g/mol

2-Butanethiol, 4-ethoxy-2-methyl-

CAS No.: 841262-46-2

Cat. No.: VC19011809

Molecular Formula: C7H16OS

Molecular Weight: 148.27 g/mol

* For research use only. Not for human or veterinary use.

2-Butanethiol, 4-ethoxy-2-methyl- - 841262-46-2

Specification

CAS No. 841262-46-2
Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol
IUPAC Name 4-ethoxy-2-methylbutane-2-thiol
Standard InChI InChI=1S/C7H16OS/c1-4-8-6-5-7(2,3)9/h9H,4-6H2,1-3H3
Standard InChI Key LBLXBOOUKUTZJE-UHFFFAOYSA-N
Canonical SMILES CCOCCC(C)(C)S

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Butanethiol, 4-ethoxy-2-methyl- belongs to the class of alkanethiols, featuring a sulfur atom bonded to a hydrogen atom (-SH) within a branched carbon framework. The compound’s IUPAC name derives from its 4-ethoxy and 2-methyl substituents on a butane backbone. Its molecular structure is represented as follows:

Molecular Formula: C₇H₁₆OS
Molecular Weight: 148.27 g/mol
Exact Mass: 148.092 g/mol
CAS Registry Number: 841262-46-2

Physicochemical Properties

Key physical properties of 2-Butanethiol, 4-ethoxy-2-methyl- are summarized below:

PropertyValueSource
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available
LogP (Octanol/Water)2.121
Polar Surface Area48.03 Ų

The compound’s relatively high logP value (2.121) suggests moderate lipophilicity, which influences its solubility and partitioning behavior in biological systems .

Synthesis and Reaction Mechanisms

Synthetic Routes

The primary synthesis method involves the acid-catalyzed reaction of 2-methyl-1-butene with ethanol, yielding 2-Butanethiol, 4-ethoxy-2-methyl- through electrophilic addition. This process leverages the reactivity of alkenes in the presence of Brønsted acids to form thioether linkages. Alternative methods may involve thiol-ene click chemistry or nucleophilic substitution reactions, though these are less commonly reported.

Thermodynamic and Kinetic Data

Thermodynamic properties of related thiols, such as 4-methoxy-2-methyl-2-butanethiol (CAS 94087-83-9), provide insights into the behavior of 2-Butanethiol, 4-ethoxy-2-methyl- under varying conditions :

PropertyValueUnitSource
ΔfG° (Formation)-73.13kJ/mol
ΔfH° gas (Formation)-269.66kJ/mol
Boiling Point418.73K
Heat Capacity (Cₚ,gas)229.73–296.29J/mol×K

These values underscore the compound’s stability and reactivity in gaseous phases, though direct measurements for the ethoxy variant remain limited .

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s potent odor profile makes it valuable in flavoring agents and perfumes. Its sulfur-containing structure contributes to fruity or savory notes, often used to enhance sensory characteristics in processed foods and cosmetics.

Comparative Analysis with Structural Analogs

The table below contrasts 2-Butanethiol, 4-ethoxy-2-methyl- with similar organosulfur compounds:

CompoundMolecular FormulaKey CharacteristicsSource
4-Methoxy-2-methyl-2-butanethiolC₇H₁₆OSFruity aroma; used in flavoring
2-Methyl-2-butanethiolC₅H₁₂SStrong odor; industrial applications
Ethyl MercaptanC₂H₆SPungent odor; natural gas odorant

The ethoxy group in 2-Butanethiol, 4-ethoxy-2-methyl- distinguishes it from analogs, altering its volatility and sensory properties .

Future Research Directions

  • Toxicological Profiling: Comprehensive in vivo studies to assess chronic toxicity.

  • Synthetic Optimization: Development of greener catalytic methods to enhance yield.

  • Application Expansion: Exploration of roles in polymer chemistry or drug delivery systems.

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